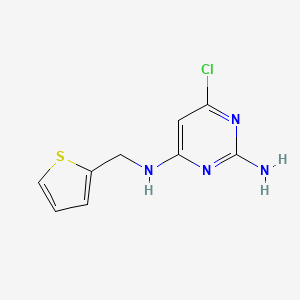
6-chloro-N~4~-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and a thienylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with thiophene-2-carbaldehyde under controlled conditions.
Substitution Reactions: The amino group at the 2-position and the chlorine atom at the 6-position are introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution Reagents: Thienylmethyl halides, amines, and other nucleophiles.
Major Products
Scientific Research Applications
N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-AMINO-4-CHLORO-6-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE: Similar structure but with different substitution patterns on the pyrimidine ring.
N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-FURANYLMETHYL)AMINE: Similar structure but with a furanyl group instead of a thienyl group.
N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-PHENYLMETHYL)AMINE: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
N-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)-N-(2-THIENYLMETHYL)AMINE is unique due to the specific combination of the pyrimidine ring with the thienylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN4S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
6-chloro-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H9ClN4S/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h1-4H,5H2,(H3,11,12,13,14) |
InChI Key |
GKTACQLTOZRRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















